molecular formula C9H11F2NO3S B5472463 2,5-difluoro-N-(2-methoxyethyl)benzenesulfonamide

2,5-difluoro-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B5472463
M. Wt: 251.25 g/mol
InChI Key: XLLDKTRQTJJHBQ-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-methoxyethyl)benzenesulfonamide is an organic compound with the molecular formula C9H11F2NO3S. It is characterized by the presence of two fluorine atoms, a methoxyethyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2-methoxyethyl)benzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,5-difluoro-N-(2-methoxyethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The fluorine atoms can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-difluorobenzenesulfonamide
  • N-(2-methoxyethyl)benzenesulfonamide
  • 2,5-difluoro-N-methylbenzenesulfonamide

Uniqueness

2,5-difluoro-N-(2-methoxyethyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and a methoxyethyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2,5-difluoro-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO3S/c1-15-5-4-12-16(13,14)9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLDKTRQTJJHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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